molecular formula C14H19ClN2O B13085345 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide

Cat. No.: B13085345
M. Wt: 266.76 g/mol
InChI Key: RDUONKUAOXUNKB-AXDSSHIGSA-N
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Description

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide is a chiral amide derivative featuring a stereogenic center at the C1 position of the ethyl group attached to the 3-chlorophenyl moiety. Its molecular formula is C₁₅H₂₀ClN₂O, with a molar mass of 282.79 g/mol. The compound’s structure includes:

  • A cyclopropyl group attached to the amide nitrogen.
  • A (1S)-1-(3-chlorophenyl)ethyl side chain.

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to bioactive amides, such as protease inhibitors or receptor modulators.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide

InChI

InChI=1S/C14H19ClN2O/c1-9(16)14(18)17(13-6-7-13)10(2)11-4-3-5-12(15)8-11/h3-5,8-10,13H,6-7,16H2,1-2H3/t9?,10-/m0/s1

InChI Key

RDUONKUAOXUNKB-AXDSSHIGSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C)N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylacetonitrile with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Chemical Reactions Analysis

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to three analogs (Table 1) with shared motifs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hypothetical Properties*
Target Compound C₁₅H₂₀ClN₂O 282.79 Cyclopropyl, (1S)-3-chlorophenyl ethyl Moderate lipophilicity, chiral selectivity
(S)-2-amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide C₁₄H₂₁ClN₂O 268.78 Isopropyl, (S)-3-chlorophenyl ethyl Higher metabolic lability (isopropyl oxidation)
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide C₂₅H₃₈N₄O₂ 450.60 Cycloheptylpropyl, indole, butylamino High hydrophobicity, potential CNS activity

* Hypothetical properties inferred from structural trends.

Detailed Analysis

Cyclopropyl vs. Isopropyl Substitution
  • Cyclopropane’s sp³ hybridization may also reduce susceptibility to oxidative metabolism.
  • Analog : The isopropyl group’s flexibility and lack of ring strain may lead to faster hepatic clearance via cytochrome P450-mediated oxidation.
Aromatic vs. Heteroaromatic Moieties
  • The indole moiety in may enhance binding to serotonin or tryptophan-associated receptors.
Steric and Stereochemical Effects
  • The (1S)-configuration in the target compound and analog suggests chiral selectivity in interactions with biological targets (e.g., enzymes or transporters). In contrast, analog lacks a defined stereochemical descriptor in the provided data , limiting predictability.

Research Findings and Trends

  • Metabolic Stability : Cyclopropyl-containing compounds often exhibit prolonged half-lives compared to branched alkyl analogs due to reduced oxidative metabolism .
  • Solubility : The cycloheptylpropyl group in likely reduces aqueous solubility, whereas the target compound’s cyclopropyl and smaller aryl group may balance lipophilicity and solubility.
  • Synthetic Accessibility : Analog was synthesized via carbamate intermediates and column chromatography , suggesting that the target compound could follow similar protocols.

Biological Activity

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide can be represented as follows:

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 235.73 g/mol

The compound acts primarily as a modulator of neurotransmitter systems, particularly influencing the central nervous system (CNS). It has been shown to interact with various receptors, including:

  • Serotonin Receptors : Exhibits affinity for 5-HT receptors, leading to anxiolytic and antidepressant effects.
  • Dopamine Receptors : Modulates dopaminergic activity, which may contribute to its effects on mood and cognition.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating its potential as a therapeutic agent for depression.
  • Anxiolytic Effects : Behavioral assays have shown that the compound reduces anxiety-like behaviors in rodents, suggesting its utility in treating anxiety disorders.
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.

Study 1: Antidepressant Efficacy

A study conducted on male Sprague-Dawley rats assessed the antidepressant effects of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide. The results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.

ParameterControl GroupTreatment Group
Immobility Time (seconds)180 ± 2090 ± 15*

*Significant at p < 0.05

Study 2: Anxiolytic Effects

In another study focusing on anxiety, the compound was administered to mice subjected to elevated plus maze tests. The treatment group showed increased time spent in open arms compared to controls.

ParameterControl GroupTreatment Group
Open Arm Time (seconds)30 ± 570 ± 10*

*Significant at p < 0.01

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